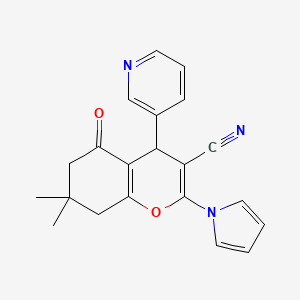![molecular formula C17H22ClN3O B11498196 3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11498196.png)
3(2H)-Pyridazinone, 4-chloro-5-(2-propenylamino)-2-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features an adamantane moiety, a chlorinated pyridazine ring, and a prop-2-en-1-ylamino group
Preparation Methods
The synthesis of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Amination: The prop-2-en-1-ylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a leaving group on the pyridazine ring.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired dihydropyridazinone structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Addition: The prop-2-en-1-ylamino group can participate in addition reactions with electrophiles, forming addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in the development of advanced materials such as polymers and coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential as a therapeutic agent and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the chlorinated pyridazine ring and prop-2-en-1-ylamino group may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE include other adamantane derivatives and chlorinated pyridazines. Some examples are:
1-Adamantylamine: A simpler adamantane derivative with potential antiviral properties.
4-Chloropyridazine: A basic chlorinated pyridazine used in various chemical syntheses.
2-(Adamantan-1-yl)-3-hydroxypropanoic acid:
The uniqueness of 2-(ADAMANTAN-1-YL)-4-CHLORO-5-[(PROP-2-EN-1-YL)AMINO]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of structural features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H22ClN3O |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(prop-2-enylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H22ClN3O/c1-2-3-19-14-10-20-21(16(22)15(14)18)17-7-11-4-12(8-17)6-13(5-11)9-17/h2,10-13,19H,1,3-9H2 |
InChI Key |
AGMKEFQETOTDPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498129.png)
![4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11498132.png)

![3-(5-Bromo-2-hydroxyphenyl)-5-butyl-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11498146.png)
![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B11498170.png)
![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
![N-(2-methylphenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11498188.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)
![N-[2-(4-chlorophenyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide](/img/structure/B11498204.png)
![3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-](/img/structure/B11498209.png)
![5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11498212.png)
![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)
